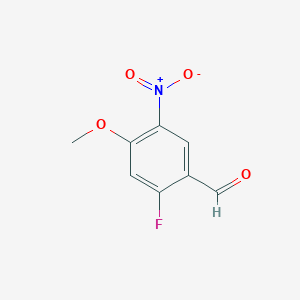

2-Fluoro-4-methoxy-5-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is a chemical compound that has been studied in the context of its potential applications in the synthesis of various fluorinated aromatic compounds. The compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde core. This structure is of interest due to its potential reactivity and utility in creating more complex molecules, particularly in the field of medicinal chemistry and imaging.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated using precursors such as 2-methoxy-4-nitrobenzaldehyde. For instance, the synthesis of 4-[18F]fluoroguaiacol has been achieved starting from this precursor, utilizing nucleophilic aromatic substitution by [18F]fluoride followed by Baeyer-Villiger oxidation to convert the benzaldehyde to the corresponding phenol . This method represents a novel approach to synthesizing fluorinated phenols, which are valuable in both fluorine-19 and fluorine-18 forms for various applications, including medical imaging.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has been analyzed and found to exhibit planar and parallel benzaldehyde and nitroaniline fragments, connected through an ethylene bridge . This structural information is crucial for understanding the reactivity and potential interactions of these molecules with other chemical entities.

Chemical Reactions Analysis

The reactivity of 2-fluoro-5-nitrobenzaldehyde with amidines has been studied, revealing that cyclocondensation reactions can lead to the formation of not only quinazolines but also 3-aminoisoquinolines . This indicates that 2-fluoro-4-methoxy-5-nitrobenzaldehyde could potentially undergo similar reactions, given the structural similarities, leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ortho-nitrobenzaldehydes substituted with methoxy groups have been systematically investigated, particularly in the context of nucleophilic substitution by [18F]fluoride . The study found correlations between the electrophilicity of the carbon atom bearing the leaving group and the reaction rate, as well as the maximum radiochemical yields. These findings are relevant for understanding the behavior of 2-fluoro-4-methoxy-5-nitrobenzaldehyde in similar chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Phenols

2-Fluoro-4-methoxy-5-nitrobenzaldehyde has been utilized in the synthesis of fluorinated phenols. Chakraborty and Kilbourn (1991) demonstrated the synthesis of 4-[18F]fluoroguaiacol starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution by [18F]fluoride followed by Baeyer-Villiger oxidation. This process represents a new approach to the synthesis of fluorinated phenols in fluorine-19 and fluorine-18 forms (Chakraborty & Kilbourn, 1991).

Preparation of Aryl [18F]Fluorides

Aryl [18F]fluorides, important in the field of positron emission tomography, have been synthesized using 2-Fluoro-4-methoxy-5-nitrobenzaldehyde. Chakraborty and Kilbourn (1991) developed a method involving [18F]Fluorobenzaldehydes prepared from no-carrier-added [18F]fluoride using nucleophilic aromatic substitution, followed by decarbonylation with palladium on charcoal (Chakraborty & Kilbourn, 1991).

Studies on Rotational Barriers in Nitro Compounds

Density functional theory studies on the internal rotational barriers of nitro compounds including 2-Fluoro-4-methoxy-5-nitrobenzaldehyde have been conducted. Chen and Chieh (2002) explored the molecular geometries and internal rotational barriers of the nitro group in compounds such as 2-nitrobenzaldehyde and 1-fluoromethyl-2-nitrobenzene, providing insights into the structural behavior of these molecules (Chen & Chieh, 2002).

Synthesis of 2-Nitroacridines

Rosewear and Wilshire (1981) reported the synthesis of 2-nitro-acridines from 2-Fluoro-4-methoxy-5-nitrobenzaldehyde. This process involved reacting the compound with arylamines, leading to the formation of 2-nitro-acridines through acid-catalysed cyclization, contributing to the field of heterocyclic chemistry (Rosewear & Wilshire, 1981).

Safety and Hazards

It is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSYSLUOPPFQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)

![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)